molecular formula C9H5BrClNO B1443996 6-Bromo-8-chloro-1,2-dihydroquinolin-2-one CAS No. 1341717-31-4

6-Bromo-8-chloro-1,2-dihydroquinolin-2-one

Cat. No.: B1443996
CAS No.: 1341717-31-4
M. Wt: 258.5 g/mol
InChI Key: RJIPPGGSXPKBAB-UHFFFAOYSA-N
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Description

6-Bromo-8-chloro-1,2-dihydroquinolin-2-one (Molecular Formula: C9H5BrClNO) is a halogenated dihydroquinolinone derivative that serves as a versatile synthetic intermediate and scaffold in medicinal chemistry and life science research . Compounds based on the 1,2-dihydroquinolin-2-one core, such as this reagent, are of significant interest in early-stage drug discovery for their potential biological activities. Recent patent literature indicates that structurally related 3,4-dihydroquinolin-2(1H)-one compounds have been investigated for their potent antagonist activity against the thyroid-stimulating hormone receptor (TSHR) . This suggests that 6-Bromo-8-chloro-1,2-dihydroquinolin-2-one, with its reactive bromo and chloro substituents, is a valuable precursor for the synthesis of novel small molecules targeting related therapeutic areas, such as thyroid-related diseases including Graves' disease and thyroid eye disease . The molecular structure provides sites for further functionalization via cross-coupling reactions, making it a key building block for constructing compound libraries for biological screening. Researchers can leverage this compound to develop and explore new chemical entities with potential pharmacological properties. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Please refer to the relevant Material Safety Data Sheet for safe handling procedures.

Properties

IUPAC Name

6-bromo-8-chloro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIPPGGSXPKBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C(C=C(C=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenated Quinoline Precursor Synthesis

One common approach starts from 6-bromo-8-chloroquinoline derivatives, which are then converted to the dihydroquinolin-2-one structure through controlled reduction or rearrangement reactions. The bromine and chlorine substituents are introduced via electrophilic aromatic substitution or halogenation reactions using reagents such as N-bromosuccinimide (NBS) or molecular bromine under neutral or mildly acidic conditions.

Reduction to 1,2-Dihydroquinolin-2-one

The 1,2-dihydroquinolin-2-one moiety can be formed by selective reduction of the quinoline ring. This is often achieved by catalytic hydrogenation or by using hydride donors under carefully controlled conditions to avoid over-reduction to tetrahydroquinoline derivatives.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Notes Yield (%)
Halogenation of quinoline N-Bromosuccinimide (NBS) in DMF Neutral conditions preferred for selective bromination at 6-position Moderate to High (varies)
Chlorination Electrophilic chlorination agents Typically introduced prior to bromination or via chlorinated starting materials High
Reduction to 1,2-dihydro form Catalytic hydrogenation or hydride reagents (e.g., NaBH4, LiAlH4) Controlled to avoid over-reduction; reaction temperature and time critical Moderate to High
Purification Silica gel column chromatography Essential for isolating pure compound from side products

Representative Synthetic Route (Literature Example)

  • Starting Material: 6-Bromo-8-chloroquinoline
  • Step 1: Bromination using NBS in DMF at room temperature to ensure selective bromination without affecting chlorine substituent.
  • Step 2: Controlled reduction using sodium borohydride or catalytic hydrogenation at low temperature to convert quinoline to 1,2-dihydroquinolin-2-one.
  • Step 3: Work-up involves quenching with ice water, extraction with dichloromethane, washing with sodium bicarbonate solution, drying over sodium sulfate, and purification by silica gel chromatography.

Chemical Reaction Analysis

  • Substitution Reactions: The bromine and chlorine atoms serve as reactive sites for further nucleophilic substitution, enabling derivatization.
  • Reduction Reactions: Partial reduction preserves the 1,2-dihydroquinolinone core, which is crucial for biological activity.
  • Oxidation Reactions: The compound can be oxidized to quinoline derivatives, but this is generally avoided during synthesis to maintain the dihydro form.

Research Findings and Applications

  • The compound is used as an intermediate in the synthesis of biologically active heterocycles.
  • It has potential pharmacological applications, including antimicrobial and anticancer activities, which depend on the integrity of the halogenated dihydroquinolinone scaffold.
  • The preparation methods emphasize mild conditions to preserve the functional groups and avoid degradation or over-reduction.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials 6-Bromo-8-chloroquinoline or quinolin-2-one derivatives
Key Reagents N-Bromosuccinimide (NBS), hydride reducing agents (NaBH4, LiAlH4), catalytic hydrogenation
Solvents Dimethylformamide (DMF), dichloromethane (DCM), acetic acid (for bromination)
Reaction Temperature 0 °C to room temperature for halogenation; low temperature for reduction
Purification Methods Silica gel column chromatography, recrystallization
Typical Yields Moderate to high (60–85%) depending on step and conditions
Challenges Selective halogenation, controlled partial reduction without over-reduction

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 6-bromo-8-chloro-1,2-dihydroquinolin-2-one can be contextualized by comparing it to analogous quinoline derivatives. Below is a detailed analysis:

Key Comparative Insights

Halogen Substitution Effects: The bromo-chloro combination in the target compound enhances electrophilic reactivity compared to mono-halogenated analogs like 8-bromo-1,2-dihydroquinolin-2-one . Chlorine’s higher electronegativity (vs. bromine) may also influence electronic distribution and binding interactions in biological systems. 6-Bromo-8-fluoro-1,2-dihydroisoquinolin-1-one substitutes chlorine with fluorine, reducing steric bulk but increasing polarity. Fluorine’s strong electron-withdrawing effect could alter metabolic stability in drug design contexts.

This structural difference may limit its utility in applications requiring strict quinoline-based pharmacophores. 6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2-one introduces methyl groups at positions 3 and 4, increasing lipophilicity and steric hindrance. Such modifications are critical in optimizing pharmacokinetic properties like membrane permeability.

Synthetic Accessibility: The target compound’s synthesis via a bromo precursor achieved a 72% yield , outperforming chlorination reactions of related compounds (e.g., 2,4-dichloro-8-methylquinoline), which required harsh conditions (POCl₃/PCl₅) and gave lower yields . 8-Hydroxy-1,2-dihydroquinolin-2-one , lacking halogens, is synthesized via hydrolysis, highlighting the trade-off between halogen-dependent reactivity and simpler synthetic routes.

Commercial and Research Relevance: The discontinuation of the target compound contrasts with the commercial availability of 8-bromo-1,2-dihydroquinolin-2-one , suggesting challenges in scalability or stability. Fluorinated analogs (e.g., ) may represent emerging alternatives due to fluorine’s favorable pharmacokinetic properties, though data on their bioactivity remain sparse.

Biological Activity

6-Bromo-8-chloro-1,2-dihydroquinolin-2-one is a synthetic compound with the molecular formula C10H7BrClNO and a molecular weight of 272.5 g/mol. This compound is notable for its bicyclic structure, which incorporates both bromine and chlorine substituents, contributing to its unique chemical properties. It has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that 6-bromo-8-chloro-1,2-dihydroquinolin-2-one exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for this compound against certain pathogens have been reported to be as low as 5.4 μg/mL, indicating potent activity.

Pathogen MIC (μg/mL)
Staphylococcus aureus5.4
Staphylococcus albus6.4

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including murine leukemia P-388 cells, with an IC50 value of approximately 2.56 μg/mL . This suggests that it may serve as a lead compound in the development of new anticancer therapies.

The biological activity of 6-bromo-8-chloro-1,2-dihydroquinolin-2-one is attributed to its ability to interact with specific molecular targets within cells. It is known to inhibit certain enzymes and proteins involved in critical cellular processes, which may contribute to its antimicrobial and anticancer effects.

Study on Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of 6-bromo-8-chloro-1,2-dihydroquinolin-2-one against multidrug-resistant strains of bacteria. The results indicated that the compound effectively reduced bacterial viability in a concentration-dependent manner.

Anticancer Evaluation

In another investigation, the compound was tested against various cancer cell lines using MTT assays to assess cell viability. The findings revealed that treatment with 6-bromo-8-chloro-1,2-dihydroquinolin-2-one led to significant reductions in cell proliferation, particularly in breast cancer (MCF-7) and leukemia cell lines.

Comparison with Similar Compounds

The unique substitution pattern of 6-bromo-8-chloro-1,2-dihydroquinolin-2-one differentiates it from other quinoline derivatives. For instance:

Compound Name Molecular Formula Key Features
6-Bromo-7-chloro-3,4-dihydroquinolin-2-oneC9H7BrClNODifferent positioning of halogens
6-Bromo-8-fluoroquinolin-2-oneC10H7BrFNOFluorine substitution instead of chlorine
6-Bromo-8-methylquinolin-2-oneC11H10BrNMethyl group addition

These comparisons highlight how variations in substitution can influence biological activity and pharmacological profiles.

Q & A

Q. What are the key challenges in synthesizing 6-Bromo-8-chloro-1,2-dihydroquinolin-2-one, and how can they be addressed methodologically?

Synthesis of dihydroquinolinone derivatives often faces regioselectivity issues due to competing halogenation pathways. To optimize the bromination and chlorination sequence, researchers should employ controlled reaction conditions (e.g., low-temperature halogenation or directing-group strategies) and monitor intermediates via thin-layer chromatography (TLC) or LC-MS . For example, bromine positioning at the 6th carbon may require protecting-group strategies to prevent over-halogenation, as seen in analogous compounds like 8-Bromo-1,2-dihydroquinolin-2-one .

Q. How can researchers confirm the purity and structural identity of 6-Bromo-8-chloro-1,2-dihydroquinolin-2-one?

  • Purity Analysis : Use high-performance liquid chromatography (HPLC) with UV detection, as suppliers like Sigma-Aldrich often omit analytical data for such compounds .
  • Structural Confirmation : Combine 1^1H/13^13C NMR to verify substituent positions (e.g., bromine and chlorine integration ratios) and high-resolution mass spectrometry (HRMS) for molecular weight validation. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is recommended to resolve ambiguities in substituent placement .

Q. What solvent systems are optimal for recrystallizing halogenated dihydroquinolinones?

Polar aprotic solvents (e.g., DMF or DMSO) are effective for dissolving halogenated dihydroquinolinones, while slow diffusion with non-polar solvents (hexane/ethyl acetate) promotes crystal growth. For example, 6-Bromo-3,4-dihydroquinolin-2-one derivatives have been recrystallized using methanol/water mixtures .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for 6-Bromo-8-chloro-1,2-dihydroquinolin-2-one?

Contradictions in splitting patterns may arise from dynamic proton exchange or steric hindrance. Researchers should:

  • Perform variable-temperature NMR to identify exchange-broadened signals.
  • Use 2D NMR (COSY, NOESY) to map spatial correlations between substituents.
  • Compare experimental data with computational simulations (DFT-based NMR chemical shift predictions) .

Q. What crystallographic strategies are suitable for resolving disorder in halogen-substituted dihydroquinolinones?

Halogen atoms (Br/Cl) often exhibit positional disorder due to similar electron densities. To address this:

  • Collect high-resolution data (≤ 0.8 Å) to improve electron density maps.
  • Use SHELXL’s PART instruction to model disorder, refining occupancy factors iteratively.
  • Validate thermal parameters (ADPs) to ensure chemically plausible geometries .

Q. How can researchers investigate the electronic effects of bromine and chlorine substituents on the dihydroquinolinone core?

  • Computational Methods : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and frontier molecular orbitals.
  • Experimental Approaches : UV-Vis spectroscopy to study bathochromic shifts caused by halogen substituents, complemented by cyclic voltammetry to quantify redox behavior .

Q. What methodologies are recommended for studying the reactivity of 6-Bromo-8-chloro-1,2-dihydroquinolin-2-one in cross-coupling reactions?

  • Buchwald-Hartwig Amination : Use Pd(OAc)2_2/XPhos catalysts to replace bromine with amines, leveraging chlorine’s lower reactivity as a directing group.
  • Suzuki-Miyaura Coupling : Prioritize bromine for aryl boronic acid coupling, as demonstrated in 6-bromo-3,4-dihydroquinolin-2-one derivatives .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields of 6-Bromo-8-chloro-1,2-dihydroquinolin-2-one?

  • Document reaction parameters rigorously (e.g., humidity, reagent lot numbers).
  • Use design of experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry).
  • Cross-validate results with independent replicates and share raw data via open-access platforms to enhance reproducibility .

Q. What steps can mitigate discrepancies between computational predictions and experimental spectroscopic data?

  • Calibrate DFT functionals against known benchmarks (e.g., NIST reference data).
  • Account for solvent effects explicitly in simulations (e.g., PCM model).
  • Re-examine sample purity and spectrometer calibration if deviations exceed 5% .

Methodological Resources

Q. Which software tools are essential for structural and electronic analysis of this compound?

  • Crystallography : SHELXL for refinement, WinGX for data processing .
  • Computational Chemistry : Gaussian or ORCA for DFT, Mercury for crystal packing visualization.
  • Spectroscopy : MestReNova for NMR simulation, ACD/Labs for predictive MS fragmentation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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